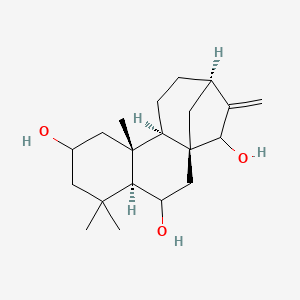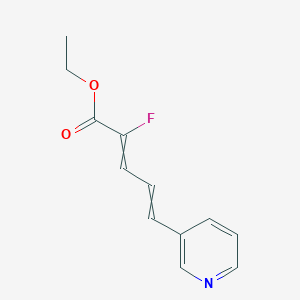
16-Kaurene-2,6,15-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Kaurene-2,6,15-triol is a natural product with the molecular formula C20H32O3 and a molecular weight of 320.47 g/mol . It is a diterpenoid compound, which means it is part of a class of chemical compounds composed of four isoprene units. This compound is primarily used in scientific research, particularly in the fields of life sciences and natural product chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Kaurene-2,6,15-triol typically involves the use of diterpene synthases. These enzymes catalyze the conversion of geranylgeranyl diphosphate (GGPP) into ent-copalyl diphosphate (ent-CPP), which is then transformed into this compound through a series of cyclization and oxidation reactions .
Industrial Production Methods: The compound can also be synthesized in the laboratory using chemical synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: 16-Kaurene-2,6,15-triol undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide).
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Scientific Research Applications
16-Kaurene-2,6,15-triol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 16-Kaurene-2,6,15-triol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and immune responses.
Pathways Involved: It modulates signaling pathways related to inflammation and infection, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Comparison with Similar Compounds
16-Kaurene-2,6,15-triol is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include:
- Forrestin A (CAS#152175-76-3)
- Maoecrystal A (CAS#96850-30-5)
- Kamebanin (CAS#39388-57-3)
- Excisanin B (CAS#78536-36-4)
- Adenanthin (CAS#111917-59-0)
- Bulleyanin (CAS#123043-54-9)
- Glaucocalyxin A (CAS#79498-31-0)
- Excisanin A (CAS#78536-37-5)
- Liangshanin A (CAS#122717-54-8)
- Rosthornin A (CAS#125164-55-8)
- Rosthornin B (CAS#125181-21-7)
These compounds share similar structural features but differ in their functional groups and biological activities, making each unique in its own right .
Properties
IUPAC Name |
(1R,4S,9R,10R,13R)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-11-12-5-6-15-19(4)9-13(21)8-18(2,3)16(19)14(22)10-20(15,7-12)17(11)23/h12-17,21-23H,1,5-10H2,2-4H3/t12-,13?,14?,15-,16+,17?,19-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDUFOYDAUOXPD-UZHLRENFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(=C)C4O)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(CC([C@@H]1C(C[C@@]34[C@@H]2CC[C@H](C3)C(=C)C4O)O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxo-5-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]pentanoic acid](/img/structure/B1151582.png)


![4-oxo-4-[(4R)-4-[(3R,5R,7R,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentoxy]butanoic acid](/img/structure/B1151594.png)
